molecular formula C10H6BrNO3 B1414184 Methyl 6-bromo-3-cyano-2-formylbenzoate CAS No. 1805016-25-4

Methyl 6-bromo-3-cyano-2-formylbenzoate

Cat. No.: B1414184
CAS No.: 1805016-25-4
M. Wt: 268.06 g/mol
InChI Key: STIQXOQNEMTXFS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-cyano-2-formylbenzoate is a substituted benzoate ester featuring bromine (Br), cyano (CN), and formyl (CHO) functional groups at positions 6, 3, and 2 of the aromatic ring, respectively. This compound is likely utilized as a synthetic intermediate in organic chemistry due to its reactive substituents.

Properties

IUPAC Name

methyl 6-bromo-3-cyano-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)9-7(5-13)6(4-12)2-3-8(9)11/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIQXOQNEMTXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C=O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences and Substitutent Effects

The evidence provided describes Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS 1807191-86-1), a compound with a fluorine atom at position 3 and a methyl group at position 2 . In contrast, the target compound replaces these substituents with a cyano group (position 3) and a formyl group (position 2). These differences significantly alter electronic and steric properties:

  • Cyano (CN) vs. Fluoro (F): The cyano group is a stronger electron-withdrawing group (EWG) than fluorine, which may increase the acidity of adjacent protons and reduce electron density in the aromatic ring, affecting reactivity in electrophilic substitution or metal-catalyzed reactions.
  • Formyl (CHO) vs. Methyl (CH3): The formyl group introduces aldehyde functionality, making the compound more reactive toward nucleophiles (e.g., in condensation reactions) compared to the inert methyl group.

Molecular and Physical Properties

A comparative analysis of molecular parameters is summarized below:

Property Methyl 6-bromo-3-cyano-2-formylbenzoate (Inferred) Methyl 6-bromo-3-fluoro-2-methylbenzoate
Chemical Formula C10H6BrNO3 C9H8BrFO2
Molecular Weight ~268.07 g/mol 247.06 g/mol
Substituents Br (6), CN (3), CHO (2) Br (6), F (3), CH3 (2)
Reactivity Profile High (aldehyde, nitrile) Moderate (fluoro, methyl)

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